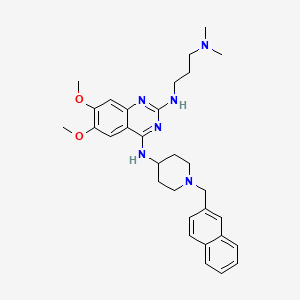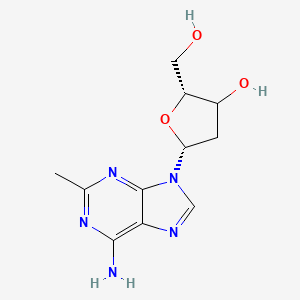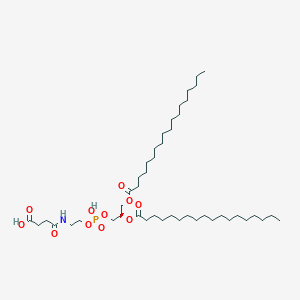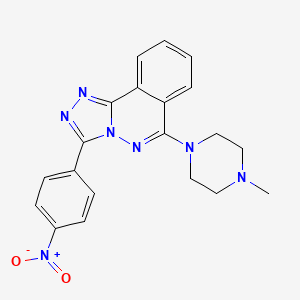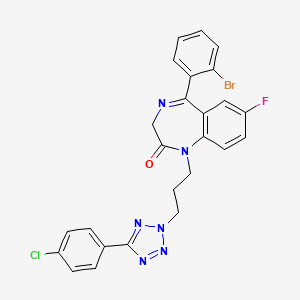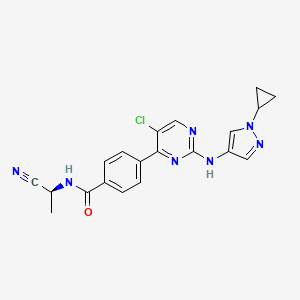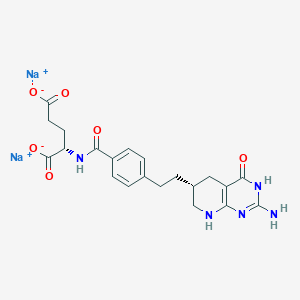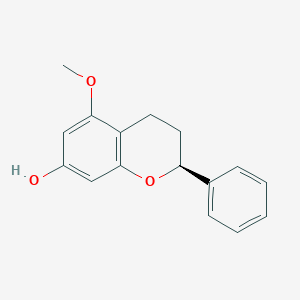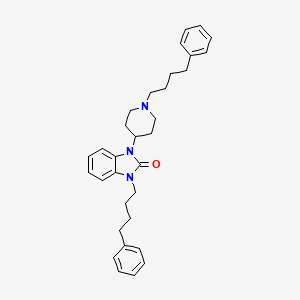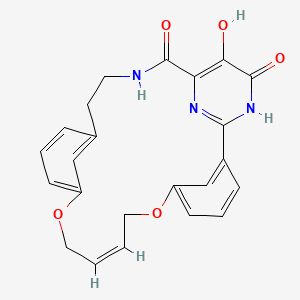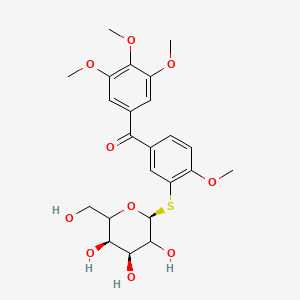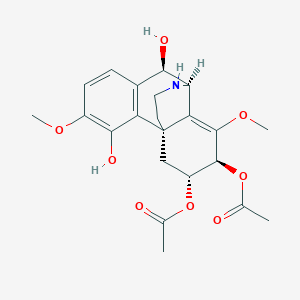
Fenfangjine G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenfangjine G is a natural alkaloid compound found in the roots of Stephania tetrandra S. Moore, a plant commonly used in traditional Chinese medicine. It is an active component of Fangji Huangqi Tang, a well-known prescription used for treating nephrotic syndrome. This compound has shown potential in various scientific research applications, particularly in the fields of nephrology and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenfangjine G involves several steps, including hydrogenation and demethylation reactions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be derived from the demethylation of tetrandrine, another alkaloid found in Stephania tetrandra .
Industrial Production Methods
Industrial production of this compound is typically achieved through the extraction and purification of the compound from the roots of Stephania tetrandra. This process involves several steps, including solvent extraction, chromatography, and crystallization to obtain a high-purity product .
化学反応の分析
Types of Reactions
Fenfangjine G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated derivatives .
科学的研究の応用
Fenfangjine G has several scientific research applications, including:
作用機序
Fenfangjine G exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in the regulation of kidney function and inflammation. The exact mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways related to nephrotic syndrome .
類似化合物との比較
Similar Compounds
Tetrandrine: Another alkaloid found in Stephania tetrandra, known for its anti-inflammatory and immunosuppressive properties.
Fangchinoline: An alkaloid with similar pharmacological effects, also found in Stephania tetrandra.
Glycyrrhetic Acid: A compound found in licorice root, known for its anti-inflammatory and anti-viral properties.
Uniqueness
Fenfangjine G is unique due to its specific molecular structure and its role as an active component in Fangji Huangqi Tang. Its potential therapeutic effects in nephrotic syndrome and its distinct chemical properties set it apart from other similar compounds .
特性
分子式 |
C22H27NO8 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |
InChIキー |
YVYLKUBETBPYFU-LCYWIJLYSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |
正規SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
